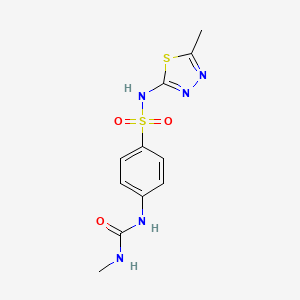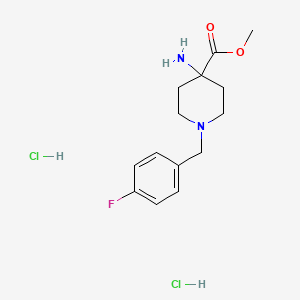
(R)-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a phthalimide group attached to a hydroxybutanoic acid backbone, making it a versatile molecule for synthetic and analytical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid typically involves the reaction of phthalic anhydride with an appropriate amino acid derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phthalimide ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its use in various applications .
化学反应分析
Types of Reactions
®-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The phthalimide group can be reduced to form a primary amine.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 4-(1,3-Dioxoisoindolin-2-yl)-2-oxobutanoic acid, while reduction of the phthalimide group can produce 4-(2-amino-1,3-dioxoisoindolin-2-yl)butanoic acid .
科学研究应用
®-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, particularly in
属性
分子式 |
C12H11NO5 |
|---|---|
分子量 |
249.22 g/mol |
IUPAC 名称 |
(2R)-4-(1,3-dioxoisoindol-2-yl)-2-hydroxybutanoic acid |
InChI |
InChI=1S/C12H11NO5/c14-9(12(17)18)5-6-13-10(15)7-3-1-2-4-8(7)11(13)16/h1-4,9,14H,5-6H2,(H,17,18)/t9-/m1/s1 |
InChI 键 |
YWDXODQRCDEZLN-SECBINFHSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC[C@H](C(=O)O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[1-(3-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde](/img/structure/B13100720.png)

![2-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100729.png)










